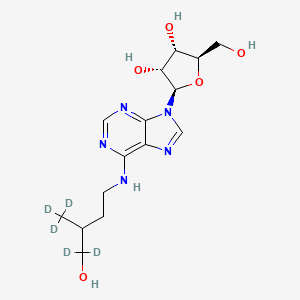
Dihydrozeatin Riboside-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrozeatin Riboside-d5 is a deuterated form of dihydrozeatin riboside, a type of cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is used in scientific research to study the metabolism and function of cytokinins in plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrozeatin Riboside-d5 involves the incorporation of deuterium atoms into the dihydrozeatin riboside molecule. One efficient method for synthesizing deuterated dihydrozeatin and its riboside involves the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrozeatin Riboside-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Dihydrozeatin Riboside-d5 has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of cytokinins.
Biology: It helps in understanding the role of cytokinins in plant growth and development.
Medicine: Research on cytokinins can lead to the development of new drugs and therapies.
Industry: It is used in agricultural research to improve crop yields and resistance to environmental stress
Mecanismo De Acción
Dihydrozeatin Riboside-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
- Trans-zeatin riboside
- Cis-zeatin riboside
- Isopentenyl adenine riboside
Uniqueness
Dihydrozeatin Riboside-d5 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .
Conclusion
This compound is a significant compound in the study of cytokinins, offering insights into their chemical properties, biological functions, and potential applications in various fields. Its unique deuterated form makes it an invaluable tool for researchers.
Propiedades
Fórmula molecular |
C15H23N5O5 |
|---|---|
Peso molecular |
358.40 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]butyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i1D3,4D2 |
Clave InChI |
DBVVQDGIJAUEAZ-WSLGFIAHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C([2H])([2H])O |
SMILES canónico |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















